N1-(4-carbamoylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
N1-(4-carbamoylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide: is a synthetic organic compound that features both carbamoyl and sulfamoyl functional groups. These functional groups are known for their diverse applications in medicinal chemistry and material science. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-carbamoylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves the following steps:
Formation of the Carbamoyl Intermediate: The starting material, 4-aminobenzamide, is reacted with oxalyl chloride to form the carbamoyl intermediate.
Formation of the Sulfamoyl Intermediate: Separately, 4-aminophenethylamine is reacted with sulfamoyl chloride to form the sulfamoyl intermediate.
Coupling Reaction: The two intermediates are then coupled under controlled conditions to form the final product, .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N1-(4-carbamoylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with simplified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N1-(4-carbamoylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-carbamoylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
N1-(4-carbamoylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide: can be compared with other compounds that have similar functional groups, such as:
- N1-(4-carbamoylphenyl)-N2-(4-aminophenethyl)oxalamide
- N1-(4-sulfamoylphenyl)-N2-(4-carbamoylphenethyl)oxalamide
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c18-15(22)12-3-5-13(6-4-12)21-17(24)16(23)20-10-9-11-1-7-14(8-2-11)27(19,25)26/h1-8H,9-10H2,(H2,18,22)(H,20,23)(H,21,24)(H2,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDCHOBLWQQNSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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